molecular formula C15H16N2O4 B14174038 Coumarin, 4-cyclohexylamino-3-nitro- CAS No. 56962-68-6

Coumarin, 4-cyclohexylamino-3-nitro-

Cat. No.: B14174038
CAS No.: 56962-68-6
M. Wt: 288.30 g/mol
InChI Key: KJQQNAKIGJWQDB-UHFFFAOYSA-N
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Description

Coumarin, 4-cyclohexylamino-3-nitro- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including 4-cyclohexylamino-3-nitro-coumarin, typically involves several key steps. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For the specific synthesis of 4-cyclohexylamino-3-nitro-coumarin, the following steps are generally involved:

    Nitration: Introduction of the nitro group to the coumarin core.

    Amination: Introduction of the cyclohexylamino group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of coumarin derivatives often employs large-scale batch or continuous flow reactors. The use of green chemistry principles, such as microwave-assisted synthesis and the use of recyclable catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 4-cyclohexylamino-3-nitro- undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions involving the amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives .

Scientific Research Applications

Coumarin, 4-cyclohexylamino-3-nitro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to other coumarin derivatives .

Properties

IUPAC Name

4-(cyclohexylamino)-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h4-5,8-10,16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQQNAKIGJWQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205535
Record name Coumarin, 4-cyclohexylamino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-68-6
Record name Coumarin, 4-cyclohexylamino-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 4-cyclohexylamino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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